(Nona-1,3,5-trien-1-yl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
90256-75-0 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
nona-1,3,5-trienylbenzene |
InChI |
InChI=1S/C15H18/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h4-14H,2-3H2,1H3 |
InChI Key |
QWKIWKRTTSHNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Structural Framework and Classification Within Phenyl Substituted Polyenes
(Nona-1,3,5-trien-1-yl)benzene consists of a benzene (B151609) ring attached to a nona-1,3,5-triene (B12581624) chain. This structure places it within the broader category of phenyl-substituted polyenes, which are characterized by a linear chain of alternating double and single carbon-carbon bonds attached to a phenyl group. The polyene chain in this specific molecule contains nine carbon atoms with three conjugated double bonds.
The classification of these molecules can be further refined based on the number of repeating alkene units and the nature and position of any substituents on the phenyl ring or the polyene chain. The systematic IUPAC name for this compound is this compound, indicating the nine-carbon chain with conjugated double bonds starting at the first, third, and fifth positions, and its connection to a benzene ring at the first carbon of the chain.
The geometry of the double bonds (cis or trans) is a critical aspect of the structural framework, leading to various stereoisomers. For instance, the all-trans isomer, (1E,3E,5E)-1,6-diphenylhexa-1,3,5-triene, is a well-studied related compound. The specific stereochemistry of the double bonds in this compound significantly influences its molecular shape and, consequently, its physical and chemical properties.
Significance of Conjugated Systems in Molecular Design
The defining feature of (nona-1,3,5-trien-1-yl)benzene and other phenyl-substituted polyenes is their extended π-conjugated system. This system of alternating single and multiple bonds results in the delocalization of π-electrons across the molecule. baranlab.org This delocalization has profound implications for the molecule's electronic and photophysical properties, making it a valuable component in molecular design.
The key aspects of conjugated systems in this context include:
Electronic Properties: The delocalized π-electrons in conjugated systems lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap is a critical factor in determining the molecule's electronic and optical properties. The response of these molecules to an external electric field is also a subject of study, with polyene molecules showing a greater response compared to aromatic molecules of similar conjugation length. baranlab.org
Optical Properties: The reduced HOMO-LUMO gap allows these molecules to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. biocompare.com The length of the conjugated system directly influences the absorption wavelength; longer systems generally absorb at longer wavelengths. This property is fundamental to the design of dyes, pigments, and other photoactive materials.
Fluorescence: Many phenyl-substituted polyenes exhibit fluorescence, where they emit light after being electronically excited. The wavelength and quantum yield of this fluorescence are highly dependent on the molecular structure, including the length of the polyene chain and the presence of substituents. For example, diphenylhexatriene is a well-known fluorescent molecule used in biophysical studies.
The ability to tune these properties by modifying the chemical structure makes phenyl-substituted polyenes attractive for various applications. For instance, oligo(phenylenevinylene)s (OPVs), which share the phenyl-polyene motif, are extensively studied for their use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netresearchgate.netresearchgate.net
Research Trajectories for Aryl Substituted Linear Polyenes
Precursor Selection and Preparation
The synthesis of this compound necessitates the careful selection and preparation of two key precursors: an aromatic component and a C9 polyene chain or its constituent parts. The aromatic precursor is typically a functionalized benzene (B151609) derivative that can participate in carbon-carbon bond-forming reactions. For the polyene fragment, various unsaturated carbonyl compounds, alkynes, or smaller conjugated systems can be employed.
A common approach involves the use of an aryl halide or triflate as the aromatic precursor. For instance, iodobenzene (B50100) or phenyl triflate are suitable starting materials for cross-coupling reactions. The polyene portion can be constructed from smaller, readily available building blocks. For example, a C6 dienyl or trienyl unit can be coupled with a C3 or smaller fragment. The preparation of these precursors often involves classical olefination reactions or other carbon-carbon bond-forming methods.
In the biosynthesis of aryl polyenes, the process is initiated by the activation of 4-hydroxybenzoic acid. nih.gov This aromatic starter is then elongated with malonyl-ACP units through the iterative action of a type II polyketide synthase. nih.gov While not a synthetic laboratory method, this biological pathway provides insight into the fundamental building blocks of these molecules.
Carbon-Carbon Bond Forming Reactions in Polyene Synthesis
The formation of the carbon skeleton of this compound relies on robust and stereoselective carbon-carbon bond-forming reactions. These can be broadly categorized into methods that form the aryl-polyene linkage and those that construct the conjugated polyene chain itself.
Cross-Coupling Strategies for Aryl-Polyene Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)-C(sp²) bonds, making them ideal for connecting an aryl group to a polyene chain. libretexts.orgrsc.org Several named reactions are frequently employed for this purpose.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a vinylboronic acid or ester) with an organohalide (like iodobenzene). researchgate.net The use of air-stable and versatile B-protected haloalkenylboronic acids has enabled the iterative synthesis of polyene natural products with high efficiency. researchgate.net
Stille Coupling: This method utilizes an organotin reagent (e.g., a vinylstannane) and an organohalide. It is known for its tolerance of a wide range of functional groups.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. In the context of aryl polyene synthesis, this could involve reacting an aryl halide with a diene or triene.
Negishi Coupling: This reaction employs an organozinc reagent, which often exhibits high reactivity and selectivity.
Hiyama Coupling: This involves the coupling of organosilanes with organohalides. nih.govgelest.com Recent advancements have demonstrated the utility of this method in the synthesis of complex molecules, including the polyene macrolide RK-397. nih.gov
These cross-coupling reactions can be used to attach a complete polyene chain to the aromatic ring or to add smaller fragments in an iterative fashion. researchgate.net The choice of reaction often depends on the specific substrates, desired stereochemistry, and functional group compatibility.
Table 1: Comparison of Cross-Coupling Reactions for Aryl-Polyene Synthesis
| Reaction | Aryl Precursor | Polyene Precursor | Catalyst/Reagent | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl halide/triflate | Vinylboronic acid/ester | Palladium catalyst, Base | Mild conditions, commercially available reagents, high tolerance of functional groups. researchgate.net |
| Stille | Aryl halide/triflate | Vinylstannane | Palladium catalyst | Good for complex fragments, neutral conditions. |
| Heck | Aryl halide/triflate | Alkene (diene/triene) | Palladium catalyst, Base | Atom economical. |
| Negishi | Aryl halide/triflate | Vinylzinc reagent | Palladium or Nickel catalyst | High reactivity of organozinc reagents. |
| Hiyama | Aryl halide/triflate | Vinylsilane | Palladium catalyst, Fluoride source | Environmentally benign silicon reagents. nih.gov |
Synthesis of Conjugated Polyene Chains
The construction of the conjugated triene system in this compound can be achieved through various synthetic strategies.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are classic olefination reactions that form carbon-carbon double bonds from carbonyl compounds and phosphorus ylides or phosphonates. The HWE reaction, in particular, is widely used for the stereoselective synthesis of (E)-alkenes. Iterative application of these reactions can be used to build up the polyene chain. The HWE condensation of dienyl phosphonates with aldehydes has been shown to produce (E)-polyenes in good yields and selectivities. acs.org
Olefin Metathesis: Cross-metathesis (CM) reactions, catalyzed by ruthenium or molybdenum complexes, have emerged as a powerful tool for polyene synthesis. acs.org However, controlling the E/Z selectivity can be challenging. acs.org
Sequential Condensation Reactions: A strategy involving the sequential condensation of sulfonylphosphonates and aldehydes has been developed for the rapid construction of unsymmetrical conjugated polyenes. acs.org This method offers high chemoselectivity.
Homocoupling Reactions: Symmetrically substituted polyenes can be synthesized via homocoupling reactions of unsaturated silanes, promoted by palladium chloride. acs.orgnih.gov This method allows for the doubling of the conjugated double bond system in a single step while preserving the stereochemistry of the starting silanes. acs.org
From Sulfolenes: A practical and scalable catalytic dienylation reaction using readily available sulfolenes has been reported. nih.govorganic-chemistry.org This method, which involves a base-induced ring opening followed by a palladium-catalyzed cross-coupling, is highly regio- and stereoselective and can be used to construct conjugated polyenes. nih.gov
Stereoselective Approaches in Polyene Synthesis
Controlling the geometry of the double bonds in the polyene chain is crucial for defining the properties of the final molecule. Several approaches have been developed to achieve high stereoselectivity.
Catalyst Control: The choice of catalyst and ligands in cross-coupling and metathesis reactions can significantly influence the stereochemical outcome. For instance, specific palladium catalysts with tailored phosphine (B1218219) ligands are used to favor the formation of either E or Z isomers.
Substrate Control: The stereochemistry of the starting materials can direct the stereochemistry of the product. For example, using a stereochemically pure vinyl halide or boronic acid in a cross-coupling reaction can lead to a product with a defined double bond geometry.
Reaction Conditions: Reaction parameters such as solvent, temperature, and the choice of base can also play a role in determining the stereoselectivity of a reaction.
Specific Methodologies:
The Julia-Kocienski olefination is a well-established method for the stereoselective synthesis of alkenes. acs.org
A combination of a highly stereoselective tethered olefin metathesis reaction and a Julia–Kocienski olefination has been used to synthesize conjugated polyenes with at least one Z-configured double bond. acs.org
A rhodium-catalyzed trimerization of acetylene (B1199291) and an alkene bearing a directing group can produce all-trans trienes with high stereoselectivity. chinesechemsoc.org
Adaptation of General Polyene Synthesis Routes for this compound
The general synthetic methods described above can be strategically combined to achieve the total synthesis of this compound. A plausible retrosynthetic analysis would disconnect the molecule at the aryl-triene bond and within the triene chain itself.
Retrosynthetic Approach:
Final C-C bond formation: A Suzuki-Miyaura or Stille coupling between iodobenzene and a (nona-1,3,5-trien-1-yl)boronic acid pinacol (B44631) ester or a corresponding stannane (B1208499) derivative. The borylated triene can be synthesized via Ru-catalyzed cross-dimerizations. researchgate.netresearchgate.net
Triene chain construction: The nonatrienyl precursor could be assembled using an iterative approach. For example, a C6 dienal could be subjected to a Wittig or HWE reaction with a C3 phosphonium (B103445) salt or phosphonate. Alternatively, a sequential cross-coupling strategy using smaller, functionalized olefinic building blocks could be employed. researchgate.net
For example, a convergent synthesis could involve the preparation of a C6 dienyl halide and its coupling with a C3 vinyl organometallic reagent, followed by coupling with the aryl precursor. The stereochemistry of each double bond would need to be carefully controlled at each step using the methods outlined in section 2.2.3.
Emergent Synthetic Pathways and Catalysis
The field of polyene synthesis is continuously evolving, with new catalytic systems and synthetic strategies being developed.
Gold-Catalyzed Reactions: Gold catalysts have shown significant promise in polyene cyclization reactions. rsc.orgrsc.org While often used for forming cyclic structures, the principles of alkyne activation by gold catalysts could potentially be adapted for linear polyene synthesis.
C-H Functionalization: Direct C-H functionalization is a highly atom- and step-economical approach to forming carbon-carbon bonds. A chelation-assisted sequential α-/β-C−H functionalization of E-styrenes with simple alkenes has been developed to produce 1,3,5-trienes with excellent regio- and stereoselectivity. snnu.edu.cn This method offers a powerful and efficient route to complex polyenes.
Biocatalysis and Synthetic Biology: The discovery and engineering of enzymes involved in polyene biosynthesis, such as polyketide synthases and tailoring enzymes, offer a sustainable and highly selective alternative to traditional chemical synthesis. ukri.orgnih.gov While still a developing area, the use of engineered microorganisms to produce specific polyene structures is a promising future direction. ukri.org
Flow Chemistry: The use of microfluidic reactors in polyene synthesis can offer improved control over reaction conditions, leading to higher yields and selectivities, especially for reactions involving unstable intermediates. thieme-connect.de
Electrophilic Addition Reactions to Conjugated Polyenes
Electrophilic addition to conjugated polyenes, such as this compound, is a fundamental reaction class that showcases the interplay of carbocation stability and reaction control. libretexts.orglibretexts.org The extended conjugation in these systems allows for the formation of resonance-stabilized allylic carbocations, leading to the potential for multiple addition products. libretexts.orglibretexts.org
Regioselectivity and Stereoselectivity in Addition Processes
The regioselectivity of electrophilic addition to unsymmetrical conjugated polyenes is primarily governed by the stability of the resulting carbocation intermediate. libretexts.orglumenlearning.com According to Markovnikov's rule, the electrophile (typically a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more substituted and thus more stable carbocation. lumenlearning.com In the case of conjugated systems, this principle is extended to consider the formation of resonance-stabilized allylic carbocations. libretexts.org The subsequent attack by the nucleophile can then occur at different positions of the delocalized cation, leading to a mixture of products. libretexts.org
The stereoselectivity of these additions depends on the mechanism of the reaction and the structure of the starting alkene. youtube.com For instance, additions that proceed through a planar carbocation intermediate often lead to a mixture of syn and anti addition products, as the nucleophile can attack from either face of the plane. libretexts.org However, the presence of neighboring groups or specific reagents can influence the stereochemical outcome, favoring one stereoisomer over the other. stackexchange.com
Kinetic versus Thermodynamic Control in Allylic Systems
A key feature of electrophilic additions to conjugated systems is the competition between kinetic and thermodynamic control. libretexts.orgpressbooks.pubfiveable.me This phenomenon arises because the reaction can proceed through different pathways to yield multiple products with varying stabilities. quimicaorganica.org
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. libretexts.orgyoutube.com This product corresponds to the reaction pathway with the lowest activation energy. youtube.com In the context of conjugated dienes, the 1,2-addition product is often the kinetic product because it involves the formation of the initial carbocation and subsequent attack at the adjacent carbon, a process that is often sterically less hindered and proceeds more rapidly. libretexts.orgpressbooks.pub
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established between the products. pressbooks.pubyoutube.com Under these conditions, the major product is the most thermodynamically stable one, which is not necessarily the one that forms the fastest. libretexts.orgfiveable.me The 1,4-addition product in conjugated systems is often the thermodynamic product because it typically results in a more substituted and therefore more stable internal double bond. libretexts.orgquimicaorganica.org
The reaction of 1,3-butadiene (B125203) with HBr is a classic example illustrating this principle. At low temperatures, the 1,2-adduct (3-bromo-1-butene) predominates, while at higher temperatures, the more stable 1,4-adduct (1-bromo-2-butene) is the major product. libretexts.orgpressbooks.pub This temperature dependence highlights the ability to selectively favor one product over another by manipulating the reaction conditions. youtube.com
Table 1: Product Distribution in the Addition of HBr to 1,3-Butadiene
| Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Control |
| -80 | 80 | 20 | Kinetic |
| 40 | 15 | 85 | Thermodynamic |
This table illustrates the influence of temperature on the product distribution in the electrophilic addition of HBr to 1,3-butadiene, a model for conjugated polyene reactivity.
Cycloaddition Reactions
Conjugated trienes like this compound are excellent substrates for cycloaddition reactions, where the π-system participates in the formation of new cyclic structures.
Diels-Alder Reactions with Dienophiles
The Diels-Alder reaction is a powerful [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comyoutube.com For a conjugated triene, different diene systems can potentially participate in the reaction. The reactivity and regioselectivity of the Diels-Alder reaction are influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com
The stereochemistry of the Diels-Alder reaction is highly specific, with the relative stereochemistry of the substituents on the dienophile being retained in the product. youtube.com Furthermore, when cyclic dienes are used, the reaction often favors the formation of the endo product over the exo product due to secondary orbital interactions. youtube.com
Intramolecular Cycloadditions
When a molecule contains both a diene and a dienophile moiety connected by a suitable tether, an intramolecular Diels-Alder (IMDA) reaction can occur. youtube.com These reactions are particularly useful for the synthesis of complex polycyclic systems. youtube.com The feasibility and outcome of an IMDA reaction are dependent on the length and nature of the tether connecting the diene and dienophile, which influences the ability of the molecule to adopt the necessary transition state geometry. youtube.com
Intramolecular cycloadditions are not limited to the Diels-Alder reaction. Other types of pericyclic reactions, such as electrocyclizations of the conjugated triene system, can also lead to the formation of cyclic products. For instance, (Z)-hexa-1,3,5-triene can undergo a thermal electrocyclization to form 1,3-cyclohexadiene. nih.gov Such reactions are often stereospecific and proceed according to the Woodward-Hoffmann rules.
Radical Addition Reactions of Polyenes
In addition to electrophilic additions, conjugated polyenes can also undergo radical addition reactions. pharmaguideline.com These reactions are typically initiated by a radical species, often generated from a peroxide in the presence of HBr. pharmaguideline.com The mechanism involves the addition of a radical to one of the double bonds, forming a resonance-stabilized allylic radical. pharmaguideline.com This radical intermediate can then react with another molecule to propagate the chain reaction.
A key difference from electrophilic addition is that the regioselectivity of radical addition to unsymmetrical alkenes is often anti-Markovnikov. chemistrysteps.com In the case of conjugated dienes, radical addition predominantly leads to the 1,4-adduct. pharmaguideline.com This is because the initial radical attack occurs at the terminal carbon to generate the more stable, resonance-delocalized allylic radical, and the subsequent chain transfer step at the other end of the conjugated system is favored. pharmaguideline.com
Rearrangement Reactions in Polyene Systems
Rearrangement reactions in polyene systems, particularly those involving conjugated trienes, are governed by the principles of pericyclic reactions. These reactions, which proceed through a cyclic transition state, are highly stereospecific and can be initiated either thermally or photochemically. The two primary types of rearrangement reactions relevant to this compound are electrocyclic reactions and sigmatropic rearrangements.
Electrocyclic Reactions:
Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one new σ-bond, or the reverse ring-opening reaction. For a 1,3,5-triene system like that in this compound, a 6π-electron electrocyclization can occur to form a six-membered ring. The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules.
Under thermal conditions , a 1,3,5-triene undergoes a disrotatory ring closure. This means that the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) as the new σ-bond is formed. Conversely, under photochemical conditions , the ring closure is conrotatory , with the terminal substituents rotating in the same direction.
For this compound, the expected electrocyclization product would be a substituted cyclohexadiene. The specific stereochemistry of the resulting stereocenters would depend on the geometry of the starting triene and the reaction conditions. Theoretical studies on related 1,3,5-hexatriene (B1211904) systems have shown that the activation energy for these reactions can be influenced by substituents on the polyene chain. For instance, captodative substitution (substitution with both an electron-donating and an electron-withdrawing group) can significantly lower the activation barrier for electrocyclization. numberanalytics.com
Sigmatropic Rearrangements:
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. Current time information in Madison County, US.wikipedia.org These reactions are classified by an order [i,j], which denotes the number of atoms over which each end of the σ-bond migrates. For a conjugated triene system, Current time information in Madison County, US.wikipedia.org and Current time information in Madison County, US.rsc.org sigmatropic shifts are particularly relevant.
A Current time information in Madison County, US.wikipedia.org-sigmatropic shift in a system like this compound would typically involve the migration of a hydrogen atom or an alkyl group. According to the Woodward-Hoffmann rules, a thermal Current time information in Madison County, US.wikipedia.org-hydrogen shift proceeds via a suprafacial pathway, where the migrating group remains on the same face of the π-system. rsc.orgacs.org This type of rearrangement would lead to an isomeric nonatriene.
A Current time information in Madison County, US.rsc.org-sigmatropic shift is also a possibility, particularly in more extended or conformationally flexible systems. Thermal Current time information in Madison County, US.rsc.org-shifts are predicted to occur via an antarafacial pathway, where the migrating group moves from one face of the π-system to the other. Current time information in Madison County, US.
The table below summarizes the expected outcomes for these rearrangement reactions in a generic sense for a phenyl-substituted nonatriene.
| Reaction Type | Conditions | Stereochemical Mode | Expected Product Type |
| 6π-Electrocyclization | Thermal | Disrotatory | Substituted Cyclohexadiene |
| 6π-Electrocyclization | Photochemical | Conrotatory | Substituted Cyclohexadiene |
| Current time information in Madison County, US.wikipedia.org-Sigmatropic Shift | Thermal | Suprafacial | Isomeric Phenylnonatriene |
| Current time information in Madison County, US.rsc.org-Sigmatropic Shift | Thermal | Antarafacial | Isomeric Phenylnonatriene |
Exploration of Novel Reaction Pathways for this compound
Beyond the well-established pericyclic rearrangements, the unique structure of this compound opens avenues for exploring novel and potentially complex reaction pathways. These can include tandem reactions, where multiple reaction steps occur sequentially in a single pot, and cycloaddition reactions that leverage the diene and triene character of the molecule.
Tandem Pericyclic Reactions:
The conjugated triene system of this compound is a prime candidate for tandem pericyclic reactions. numberanalytics.comescholarship.orgnumberanalytics.com A notable example is a domino 6π-electrocyclization/Diels-Alder reaction sequence. escholarship.org In such a process, the this compound would first undergo a thermal 6π-electrocyclization to form a reactive cyclohexadiene intermediate. This intermediate, without being isolated, could then act as a diene in an intramolecular or intermolecular Diels-Alder reaction with a suitable dienophile. This approach allows for the rapid construction of complex polycyclic frameworks from a relatively simple linear precursor.
The feasibility and outcome of such tandem reactions are highly dependent on the reaction conditions and the nature of any interacting species. For instance, the presence of a dienophile can trap the cyclohexadiene intermediate before it undergoes other potential reactions like dehydrogenation to an aromatic ring.
Cycloaddition Reactions:
The conjugated triene of this compound can participate in cycloaddition reactions in several ways. The 1,3-diene subunit within the triene system can act as a diene in a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile. The phenyl substituent can influence the regioselectivity and stereoselectivity of this reaction.
Furthermore, the entire 1,3,5-triene system can potentially act as a 6π-component in higher-order cycloadditions, such as a [6+4] cycloaddition with a suitable 4π-component, although such reactions are less common.
The exploration of these novel pathways could be guided by computational studies to predict reaction barriers and product stabilities. The following table outlines some potential novel reaction pathways for this compound.
| Reaction Pathway | Description | Potential Products |
| Tandem 6π-Electrocyclization/Diels-Alder | Thermal electrocyclization followed by an in-situ [4+2] cycloaddition. | Polycyclic structures containing a six-membered ring fused to a bicyclic system. |
| [4+2] Cycloaddition (Diels-Alder) | The 1,3-diene portion of the triene reacts with a dienophile. | Substituted cyclohexene (B86901) derivatives. |
| Photochemical Isomerization | UV irradiation leading to E/Z isomerization of the double bonds. | A mixture of geometric isomers of this compound. |
The reactivity of this compound and related conjugated nonatrienes is a rich field of study, offering opportunities to both apply fundamental principles of organic chemistry and discover new transformations. Future research will likely focus on the precise control of these reaction pathways to synthesize novel and complex molecular architectures.
Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation of Nona 1,3,5 Trien 1 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in (Nona-1,3,5-trien-1-yl)benzene can be established.
In the ¹H NMR spectrum, the protons on the benzene (B151609) ring typically appear in the aromatic region (around 7.0-8.0 ppm). The protons of the triene chain will exhibit characteristic signals in the olefinic region (typically 5.0-7.0 ppm). The coupling between adjacent protons (vicinal coupling) provides valuable information about the stereochemistry of the double bonds (E or Z configuration). For instance, a larger coupling constant (typically 12-18 Hz) is indicative of a trans relationship between protons, while a smaller coupling constant (6-12 Hz) suggests a cis relationship.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl H | 7.2 - 7.5 | Multiplet | - |
| Olefinic H (C1-H) | 6.5 - 7.0 | Doublet | ~15 (trans) |
| Olefinic H (C2-H) | 6.0 - 6.5 | Doublet of doublets | ~15, ~10 |
| Olefinic H (C3-H) | 5.8 - 6.3 | Multiplet | - |
| Olefinic H (C4-H) | 5.8 - 6.3 | Multiplet | - |
| Olefinic H (C5-H) | 5.8 - 6.3 | Multiplet | - |
| Olefinic H (C6-H) | 5.5 - 6.0 | Multiplet | - |
| Allylic H (C7-H₂) | 2.0 - 2.3 | Multiplet | - |
| Alkyl H (C8-H₂) | 1.3 - 1.6 | Multiplet | - |
| Terminal Methyl H (C9-H₃) | 0.8 - 1.0 | Triplet | ~7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Phenyl C (quaternary) | 135 - 140 |
| Phenyl C-H | 125 - 130 |
| Olefinic C | 120 - 140 |
| Allylic C | 25 - 35 |
| Alkyl C | 20 - 30 |
| Terminal Methyl C | 10 - 15 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This allows for the identification of the functional groups present in this compound.
Key expected vibrational frequencies include:
C-H stretching (aromatic and vinylic): Above 3000 cm⁻¹, characteristic of sp² hybridized C-H bonds.
C-H stretching (aliphatic): Below 3000 cm⁻¹, from the propyl end of the triene chain.
C=C stretching (aromatic and olefinic): In the 1650-1450 cm⁻¹ region. The conjugation in the triene system and with the phenyl ring will influence the exact positions and intensities of these bands.
C-H bending (out-of-plane): These bands in the 1000-650 cm⁻¹ region can provide further information about the substitution pattern of the benzene ring and the stereochemistry of the double bonds. For example, a strong band around 965 cm⁻¹ is characteristic of a trans double bond.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information about the C=C stretching vibrations of the conjugated system.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Vinylic C-H Stretch | 3050 - 3010 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong |
| C=C Stretch (Conjugated Alkene) | 1650 - 1600 | Medium to Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| Trans C-H Bend (Out-of-plane) | ~965 | Strong |
| Aromatic C-H Bend (Out-of-plane) | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of conjugated molecules like this compound. The extended π-system of the conjugated triene and the phenyl group allows for the absorption of UV or visible light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum. For conjugated polyenes, the λmax value increases with the length of the conjugated system. uobabylon.edu.iqlibretexts.org The presence of the phenyl group in conjugation with the triene will cause a bathochromic (red) shift, meaning it will absorb at a longer wavelength compared to a simple nona-1,3,5-triene (B12581624). utoronto.ca The λmax for this compound is expected to be in the UV region, likely above 250 nm. The spectrum may also exhibit fine structure due to vibrational energy levels associated with the electronic states. utoronto.ca
The intensity of the absorption, given by the molar absorptivity (ε), is typically high for the π to π* transitions in conjugated systems. libretexts.org
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) |
| π → π* | > 250 | High (>10,000) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern. In the mass spectrometer, the this compound molecule is ionized, typically forming a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. For C₁₅H₁₈, the expected molecular weight is approximately 198.31 g/mol .
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often predictable and provides valuable structural clues. For alkylbenzenes, a common fragmentation is the cleavage of the benzylic bond, which would be highly favorable in this case due to the formation of a resonance-stabilized allylic and benzylic carbocation. core.ac.uk Another characteristic fragmentation for long-chain alkylbenzenes is the McLafferty rearrangement, though its applicability here would depend on the specific isomer. scispace.com The fragmentation pattern will reveal the presence of the phenyl group and the nine-carbon chain.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Significance |
| 198 | [C₁₅H₁₈]⁺• | Molecular Ion |
| 117 | [C₉H₉]⁺ | Tropylium ion or related isomer |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Advanced Spectroscopic Techniques for Conformational Studies
While the previously mentioned techniques provide a 2D picture of the molecule, advanced spectroscopic methods can offer insights into its 3D structure and conformational preferences. The flexibility of the single bonds within the triene chain and the bond connecting the phenyl group allows for various spatial arrangements (conformers).
Two-dimensional (2D) NMR techniques , such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) , can be employed to determine through-space proximities between protons. Correlations in a NOESY spectrum between protons that are close in space, but not necessarily bonded to adjacent atoms, can help to establish the preferred conformation of the polyene chain and the orientation of the phenyl ring relative to the chain. Studies on similar diphenylpolyenes have shown that the phenyl groups can be rotated out of the plane of the polyene chain. mdpi.com
Computational modeling, often used in conjunction with experimental spectroscopic data, can also provide valuable information about the relative energies of different conformers and help to interpret the experimental results. aip.org
Computational and Theoretical Studies of Nona 1,3,5 Trien 1 Yl Benzene and Phenyl Substituted Polyene Systems
Quantum Chemical Calculations for Electronic Structure and Aromaticity
Quantum chemical calculations are instrumental in elucidating the electronic properties and the degree of aromaticity in phenyl-substituted polyenes. These methods provide a microscopic understanding of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been employed to study the geometric and electronic properties of various phenyl-polyene systems. For instance, studies on related diphenylpolyene derivatives have utilized DFT to design molecules with specific optoelectronic properties by incorporating electron donor and acceptor functional groups to modulate the bandgap.
DFT has also been used to explore the formation of phenyl radicals, providing insights into the thermochemistry of such reactions at different temperatures. Furthermore, detailed DFT calculations on model all-trans and all-cis polyenes have been performed to understand structural parameters and their convergence as the polyene chain length increases. These studies are foundational for understanding the behavior of (Nona-1,3,5-trien-1-yl)benzene.
Table 1: Illustrative DFT-Calculated Properties for a Phenyl-Substituted Alkene
| Property | Calculated Value | Method |
| C=C Bond Length | 1.34 Å | B3LYP/6-31G |
| C-C Single Bond Length | 1.48 Å | B3LYP/6-31G |
| Phenyl C-C Bond Length | 1.40 Å | B3LYP/6-31G |
| Dihedral Angle (Phenyl-Chain) | 30-40° | B3LYP/6-31G |
Note: The data in this table is representative of typical values for phenyl-substituted alkenes and is intended for illustrative purposes.
Analysis of Molecular Orbitals (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic transitions and reactivity of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of conjugated systems. In phenyl-substituted polyenes, the extent of π-conjugation significantly affects the HOMO-LUMO gap. As the conjugated system becomes larger, the HOMO-LUMO energy gap for a π-π* transition becomes increasingly narrow, and the wavelength of light absorbed correspondingly becomes longer.
Theoretical investigations on 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives have shown that electron-donating groups lead to an increase in the energy levels of the frontier orbitals, while electron-withdrawing groups have the opposite effect. researchgate.net This principle is directly applicable to this compound, where modifications to the phenyl ring or the polyene chain would alter the HOMO-LUMO gap and, consequently, its photophysical properties.
Table 2: Representative HOMO-LUMO Gap for a Phenyl-Substituted Polyene
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenyl-substituted Hexatriene | -5.8 | -2.1 | 3.7 |
Note: This data is illustrative for a representative phenyl-substituted polyene and not specific to this compound.
Conformational Analysis and Potential Energy Surfaces
The study of the energetics of different spatial arrangements of atoms, known as conformational analysis, is crucial for understanding the stability and reactivity of flexible molecules like this compound. nih.gov The potential energy surface (PES) is a theoretical construct that maps the energy of a molecule as a function of its geometry. nih.govrsc.org
For phenyl-substituted polyenes, a key conformational variable is the torsion angle between the phenyl ring and the polyene chain. The planarity of the molecule is often linked to the degree of π-conjugation and, therefore, its electronic properties. Theoretical studies on stilbene (B7821643), a smaller analog, have extensively mapped the PES for its cis-trans isomerization, revealing the energy barriers and transition states involved. nih.govrsc.org The ground and excited state potential energy curves as a function of the central torsional angle have been determined using methods like spin-unrestricted density functional theory. nih.gov These studies show that the thermal isomerization often proceeds through a twisted conformation. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and structural flexibility. nih.gov For conjugated polymers, MD simulations can capture phenomena such as Rouse motions, atomic structure and dynamics, and chain conformation. acs.org The accuracy of these simulations depends heavily on the quality of the force field used to describe the interactions between atoms. nih.gov
In the context of phenyl-substituted polyenes, MD simulations can be used to explore how the molecule behaves in different environments, such as in solution or in the solid state. These simulations can reveal the preferred conformations and the dynamics of the interconversion between different rotamers. For example, MD simulations of poly(3-alkylthiophene)s have been used to investigate their mechanical and conformational behavior in thin films. acs.org
Theoretical Modeling of Photophysical Processes
The interaction of light with molecules, and the subsequent processes of energy absorption, dissipation, and emission, are collectively known as photophysics. Theoretical modeling is essential for interpreting experimental photophysical data and for predicting the behavior of new materials. For diphenylpolyenes, it is generally accepted that they are polarizable planar compounds. mdpi.com
Theoretical calculations have been instrumental in understanding the nature of the excited states in these systems. For instance, in many diphenylpolyenes, the two lowest excited electronic states are nearly degenerate, and their energy splitting is sensitive to the solvent environment. nih.gov Time-dependent density functional theory (TD-DFT) is a common method used to model the excited states and has been used to study the solvatochromic shifts in the absorption spectra of these molecules. nih.gov Theoretical models have also been used to analyze the photoisomerization pathways in diphenylpolyenes, revealing the roles of intramolecular activation and solvent-solute interactions.
Excited State Calculations
The photophysical and photochemical behavior of phenyl-substituted polyenes is governed by the properties of their electronically excited states. Computational quantum chemistry offers a suite of methods to calculate and characterize these states. For polyene systems, high-level ab initio methods are often employed to achieve accurate descriptions.
Second-order algebraic diagrammatic construction (ADC(2)) is one such method used for calculating excited states. acs.org Studies on poly-(p-phenylenevinylene) (PPV) oligomers, which share the phenyl-polyene conjugated structure, have utilized ADC(2) to determine vertical excitation energies for the lowest π-π* transitions. acs.org These calculations, often performed with basis sets like SV(P) and TZVP, help in understanding how the excitation energies change with increasing chain length. acs.org For instance, an extrapolation of the S1 excitation energy to infinite chain lengths can be performed to predict the properties of the polymer. acs.org
Time-Dependent Density Functional Theory (TD-DFT) is another widely used method for investigating excited states in these systems, although its accuracy can be dependent on the chosen functional. For phenyl-substituted butadienes, which are shorter analogues, excited-state absorption spectra have been computationally investigated to identify the character of the lowest excited singlet state (S1), often finding it to be of B_u symmetry. ucla.edu The nature of the S1 state is crucial as it dictates the subsequent photodynamics, including isomerization and fluorescence.
The solvent environment can also significantly influence the excited states. Calculations often incorporate solvent effects, for example, by observing how excited-state absorption bands shift with solvent polarizability. ucla.edu As an example of calculated excitation energies for a related class of molecules, the following table shows data for PPV oligomers.
Table 1: Calculated Vertical Excitation Energies (in eV) for Poly-(p-phenylenevinylene) (PPV) Oligomers at the ADC(2)/TZVP Level.
| Oligomer (n = number of phenyl rings) | 1 1Bu | 2 1Ag | 2 1Bu | 3 1Ag |
|---|---|---|---|---|
| n=1 | 4.50 | 5.30 | 5.80 | 6.20 |
| n=2 | 4.00 | 4.80 | 5.10 | 5.50 |
| n=3 | 3.75 | 4.50 | 4.80 | 5.10 |
| n=4 | 3.60 | 4.30 | 4.60 | 4.90 |
| n=7 | 3.30 | 4.00 | 4.20 | 4.50 |
Mechanistic Insights into Photoisomerization and Photocyclization
Upon photoexcitation, phenyl-substituted polyenes can undergo various transformations, primarily photoisomerization around the double bonds and, in some cases, photocyclization. Computational studies are instrumental in elucidating the complex potential energy surfaces that govern these reactions.
Photoisomerization: The photoisomerization of α,ω-diphenylpolyenes like trans-stilbene (B89595) and trans-trans-diphenylbutadiene has been extensively studied both experimentally and theoretically. acs.org Computational models suggest that isomerization proceeds via torsion around an ethylenic bond in the excited state. acs.org Theoretical considerations propose several mechanisms, including a simple one-bond flip or more complex motions like the hula-twist, which involves simultaneous twisting of two single bonds and one double bond. acs.orgresearchgate.net Nonadiabatic molecular dynamics (NAMD) simulations are a key tool for studying these processes, as they can trace the reaction pathways and timescales. rsc.org For instance, in diarylethene switches, NAMD simulations using methods like semi-empirical multireference ODM2/MRCI-SD have been used to investigate possible reaction pathways for ring-closing reactions. rsc.org
Photocyclization: In certain diarylethene systems, where a benzene (B151609) ring acts as a π-linker between two aryl units, photocyclization is a prominent reaction. nih.govacs.org Quantum chemical calculations have shown that the reactivity can be controlled by the excited-state aromaticity of this linker. nih.govacs.org Upon photoexcitation, a loss of aromaticity in the benzene moiety can create a reactive, antiaromatic excited state that drives the ring-closing reaction. nih.govacs.org The potential energy surface along the reaction coordinate is calculated to identify transition states and reaction barriers. For example, studies on specific diarylethene derivatives have calculated activation barriers as low as 3.4 kcal/mol on the S1 potential energy surface for the cyclization process. researchgate.net These calculations help rationalize why some compounds are photoreactive while others are inert. nih.gov
The following table summarizes key computational findings regarding the mechanisms of these photoreactions in related systems.
Table 2: Computational Insights into Photoreactions of Phenyl-Substituted Polyene Analogues.
| System | Photoreaction | Computational Method | Key Mechanistic Finding | Source |
|---|---|---|---|---|
| trans-Stilbene | Isomerization | RRKM Theory | Isomerization proceeds via phenyl torsion around the ethylenic bond. acs.org | acs.org |
| Diarylethenes | Photocyclization | Quantum Chemical Calculations | Reactivity is tunable by modulating the excited-state aromaticity of the π-linker. nih.govacs.org | nih.govacs.org |
| Diarylethene Switch (PT) | Photocyclization | NAMD Simulations | Elucidated the role of triplet states competing with the singlet-driven reaction. rsc.org | rsc.org |
| Diphenyl-substituted Organoboron Compounds | Isomerization | CASPT2//CASSCF | Reaction proceeds through a transition state in the S1 state and a conical intersection. nih.gov | nih.gov |
Machine Learning Approaches in Polyene Chemistry
The complexity and computational cost of high-level quantum chemical calculations have spurred the development of machine learning (ML) methods in chemistry. youtube.com For polyene systems, ML offers a promising avenue for accelerating the discovery and design of new materials with desired properties.
One significant application is the creation of machine learning interatomic potentials (ML-IAPs). acs.orgnih.gov These potentials are trained on data from density functional theory (DFT) calculations and can describe the potential energy surface of molecules with an accuracy close to the ab initio level but at a fraction of the computational cost. acs.orgnih.gov For instance, ML-IAPs have been generated for alkane and polyene hydrocarbons using on-the-fly adaptive sampling and sparse Gaussian process regression (SGPR) algorithms. acs.orgnih.gov These models show excellent transferability to long polyene chains, making them suitable for molecular dynamics simulations. acs.orgnih.gov
Machine learning is also being used to predict electronic structures directly from experimental data or molecular structures. scitechdaily.com Neural network models can be trained on large databases of calculated molecular properties to predict the density of electronic states from spectral data. scitechdaily.com For example, a database of over 22,000 molecules with their calculated densities of states and corresponding core-loss spectra was used to train a model for this purpose. scitechdaily.com Such approaches can help accelerate the analysis and interpretation of experimental results and guide the design of new functional molecules. scitechdaily.com
Computational Databases and High-Throughput Screening for Aromatic Systems
The systematic exploration of the vast chemical space of aromatic and polyene systems is made possible by the development of computational databases and high-throughput screening (HTS) methodologies. nih.govnih.gov
High-Throughput Screening (HTS): HTS, or high-throughput virtual screening (HTVS), involves the automated, data-driven discovery of promising candidate materials for specific applications. nih.gov In the context of conjugated polymers, HTS approaches have been developed to rapidly screen for optoelectronic properties. nih.govnih.govacs.org These methods often use computationally inexpensive techniques, such as the xTB family of density functional tight-binding methods, calibrated against higher-level (TD)DFT data. nih.govnih.gov This strategy allows for the screening of thousands of polymers, generating near DFT-quality data with a significant reduction in computational expense. nih.govnih.govresearchgate.net
Computational Databases: The creation of large, curated, and freely accessible computational databases is crucial for data-driven materials design and machine learning applications. acs.orgnih.gov The COMPAS (COMputational database of Polycyclic Aromatic Systems) Project is a notable example. acs.orgnih.govresearchgate.net This project has generated extensive datasets of polycyclic aromatic hydrocarbon structures and their properties, calculated at different levels of theory (e.g., GFN2-xTB and B3LYP-D3BJ/def2-SVP). acs.orgnih.gov The first phase of COMPAS focused on cata-condensed polybenzenoid hydrocarbons, providing data for tens of thousands of molecules. acs.orgresearchgate.net Such databases are invaluable resources for understanding structure-property relationships and can serve as training sets for developing new machine learning models. acs.orgnih.govchemrxiv.org
Table 3: Overview of Computational Databases and HTS Approaches.
| Resource/Approach | Focus | Methodology | Significance | Source |
|---|---|---|---|---|
| HTVS for Conjugated Polymers | Optoelectronic Properties | Low-cost methods (e.g., xTB) calibrated to (TD)DFT. nih.gov | Enables rapid screening of thousands of polymers for target applications. nih.gov | nih.govnih.govacs.org |
| COMPAS Project | Polycyclic Aromatic Systems | Generation of structures and properties using GFN2-xTB and DFT. acs.org | Provides large, curated datasets for data-driven design and machine learning. nih.govresearchgate.net | acs.orgnih.govresearchgate.netresearchgate.net |
Advanced Research Applications and Materials Science Relevance of Nona 1,3,5 Trien 1 Yl Benzene Analogues
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property crucial for applications in optical communications, data processing, and frequency conversion. The design of organic chromophores with a large NLO response often centers on creating molecules with extensive conjugation and specific substituent patterns. spiedigitallibrary.org
Analogues of (Nona-1,3,5-trien-1-yl)benzene, such as diphenylpolyenes, are exemplary NLO chromophores. Research has established clear structure-property relationships:
Conjugation Length : Extending the polyene chain length increases both the second-order (β) and third-order (γ) hyperpolarizabilities, which are molecular-level measures of the NLO response. spiedigitallibrary.org However, it is predicted that the third-order hyperpolarizability (γ) does not increase indefinitely and begins to level off after approximately 10-15 repeat units in regular polyenes. spiedigitallibrary.org
Substituent Effects : The introduction of electron-donating (D) and electron-accepting (A) groups at the ends of the conjugated system (a "push-pull" configuration) significantly enhances the NLO response by creating a charge asymmetry. spiedigitallibrary.orgnih.gov Quantum-chemical analysis of zwitterionic ammonio/borato diphenylpolyenes—a sophisticated D-A system—revealed that the strongly polarized phenylene groups play a critical role in generating a high NLO response. nih.gov
Elemental Substitution : Studies have shown that replacing first-row elements with second-row elements, for instance, substituting a diphenylamino donor group with a diphenylphosphino group, can further modify and potentially enhance the NLO properties. spiedigitallibrary.org
The development of these materials involves overcoming challenges such as poor solubility in longer oligomers, which can be addressed by attaching long or branched alkyl chains to the phenyl rings. spiedigitallibrary.org
| Analogue Class | Structural Feature | Impact on NLO Properties | Reference |
|---|---|---|---|
| Diphenylpolyenes | Increased conjugation length | Increases second and third-order hyperpolarizabilities (β, γ). | spiedigitallibrary.orgspiedigitallibrary.org |
| D-π-A Diphenylpolyenes | Terminal donor & acceptor groups | Enhances charge asymmetry and polarizability. | spiedigitallibrary.orgnih.gov |
| Zwitterionic Diphenylpolyenes | Ammonio/borato end groups | Generates exceptionally high NLO response due to polarized phenylene groups. | nih.gov |
| Heteroaromatic Analogues | Replacing phenyl with thiophene/thiazole | Enhances hyperpolarizabilities due to lower aromatic delocalization energy. | acs.org |
Molecular Switches and Motors
Molecular switches and motors are molecules that can be reversibly shifted between two or more stable states by external stimuli, most commonly light. This photoisomerization leads to significant changes in molecular structure and properties. Analogues of this compound are central to this field.
A prominent class of photoswitches are diarylethenes, where a triene-like system is part of a photosensitive unit that undergoes reversible electrocyclization upon irradiation with specific wavelengths of light. researchgate.net These molecules can be switched between an open, flexible form and a closed, rigid form, each with distinct absorption spectra and electronic properties. researchgate.netrsc.org This switching capability has been harnessed to create multi-addressable molecular switches that respond not only to light but also to other stimuli like protons and metal ions, enabling the construction of molecular logic gates. rsc.orgrsc.org
Key advancements in this area include:
Modulating (Anti)Aromaticity : By embedding diarylethene switches within a biphenylene (B1199973) structure, it is possible to control the local (anti)aromatic character of individual rings through photoswitching. acs.orgnih.gov
Energy Storage : Diarylethenes with high energy barriers for thermal cycloreversion are being explored for molecular solar thermal energy (MOST) storage systems, where solar energy is captured and stored as chemical energy in a high-energy photoisomer. acs.orgnih.gov
Rotary Motors : Overcrowded alkene-based molecular motors, pioneered by Feringa, utilize a four-step cycle of photochemical E-Z isomerizations and thermal helix inversions to achieve unidirectional rotation. rsc.orgchemrxiv.org These systems rely on the fundamental photochemistry of conjugated systems analogous to the triene in this compound.
| Analogue System | Switching Mechanism | Key Feature / Application | Reference |
|---|---|---|---|
| Diarylethene-Salicylal Schiff Base | Photochromism, Acidochromism | Multi-addressable switch for molecular logic gates. | rsc.org |
| Biphenylene-Based Diarylethenes | Photoinduced Electrocyclization | Photoswitching of local (anti)aromaticity; potential for MOST systems. | acs.orgnih.gov |
| Feringa-Type Molecular Motors | Photochemical E-Z Isomerization & Thermal Helix Inversion | Unidirectional molecular rotation. | rsc.orgchemrxiv.org |
| Donor-Acceptor Stenhouse Adducts | Reversible isomerization from acyclic triene to cyclic form | Red-light-driven molecular switch. | rug.nl |
Chromophores and Fluorophores in Advanced Materials
Chromophores (light-absorbing molecules) and fluorophores (fluorescent molecules) based on the phenyl-triene scaffold are valuable for applications ranging from biological imaging to advanced sensors. The photophysical properties, such as absorption/emission wavelengths, fluorescence quantum yield (the efficiency of light emission), and Stokes shift (the difference between absorption and emission maxima), can be finely tuned.
For example, 1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene, a close analogue, has been synthesized and used as a fluorescent probe to study the environment of lipid bilayers. acs.org Similarly, cholesta-5,7,9(11)-trien-3β-ol, a naturally occurring fluorescent sterol, is used to track cholesterol in membranes. mdpi.com
The fluorescence of these compounds can be highly sensitive to their environment:
Solvatochromism : The emission properties often depend on the polarity of the solvent, which makes them useful as probes for the microenvironment of systems like proteins. researchgate.net
Substituent Effects : Donor-acceptor substitution patterns are again critical. A strong D-A substitution can lead to intramolecular charge transfer (ICT) in the excited state, resulting in a large Stokes shift and high sensitivity to solvent polarity. researchgate.netresearchgate.net In some cases, unusual dual-emission behavior can be observed. rsc.org
Conversely, fluorescence can be quenched by certain groups, such as the nitro group, which promotes efficient intersystem crossing to a non-emissive triplet state. rsc.org
| Fluorophore Analogue | Key Photophysical Property | Application | Reference |
|---|---|---|---|
| 1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene | Environment-sensitive fluorescence | Fluorescence probe for lipid bilayers. | acs.org |
| Cholesta-5,7,9(11)-trien-3β-ol (CTL) | Fluorescent conjugated triene in a rigid skeleton | Probe for cholesterol trafficking and membrane studies. | mdpi.com |
| Donor-Acceptor Substituted Ethenyl Indoles | Large Stokes shift, solvatochromism | Potential probes for protein microenvironments. | researchgate.net |
| Arylamine-substituted phenyl-phosphachromones | Tunable Stokes shifts (127–299 nm), dual emission | Potential Thermally Activated Delayed Fluorescence (TADF) materials. | rsc.org |
Conjugated Polymers and Oligomers
Incorporating this compound-like units into the backbones of polymers and oligomers creates materials with desirable semiconducting properties for electronic applications. These materials bridge the gap between small molecules and bulk semiconductors, offering advantages like solution processability, structural definition, and tunable electronic properties. ucf.edu
A key strategy in designing these materials is the use of a donor-acceptor (D-A) architecture, which lowers the HOMO-LUMO energy gap and influences the material's absorption spectrum and charge transport characteristics. nih.govucf.edu The length of the conjugated segment is a critical parameter. For instance, in a study of diketopyrrolopyrrole (DPP)-based oligomers, a longer conjugation length did not automatically lead to better performance in organic field-effect transistors (OFETs). nih.gov The longer, more flexible backbone led to more crystal defects and a less ordered molecular packing, which hindered charge transport. nih.gov This highlights that an optimal balance between π-orbital overlap and structural order is necessary for high charge carrier mobility. nih.gov
Hyperbranched conjugated polymers containing 1,3-butadiene (B125203) units have also been synthesized and shown to act as selective chemosensors for metal ions like Fe³⁺. rsc.org Furthermore, the rational substitution of nodes in conjugated microporous polymers, for example, replacing a 1,3,5-connected benzene (B151609) with a 1,3,5-triazine, allows for the tuning of properties like surface area and CO₂ uptake. rsc.org
Potential in Organic Electronic and Optoelectronic Devices
The tailored properties of this compound analogues make them prime candidates for active components in a range of organic electronic and optoelectronic devices.
Organic Field-Effect Transistors (OFETs) : The performance of OFETs relies on the efficient transport of charge carriers through the semiconductor layer. As discussed, conjugated oligomers based on triene-like systems can be designed to have high charge carrier mobility by optimizing the conjugation length and molecular packing. ucf.edunih.gov
Organic Light-Emitting Diodes (OLEDs) : In OLEDs, the color and efficiency of light emission are determined by the HOMO-LUMO gap and fluorescence quantum yield of the emissive material. bohrium.com Donor-acceptor conjugated polymers containing units analogous to the phenyl-triene structure have been successfully used as the light-emitting layer in OLEDs, producing green and red luminescence. bohrium.com
Organic Solar Cells (OSCs) : The development of non-fullerene acceptors (NFAs) has revolutionized the field of OSCs. diva-portal.org The tunability of the absorption spectra and energy levels of conjugated molecules makes them ideal for this role. diva-portal.org Analogues with a D-A structure can function as either the electron donor or acceptor in the bulk-heterojunction active layer. Ternary solar cells, which incorporate a third component to broaden the absorption of sunlight, have achieved significantly higher power conversion efficiencies (PCEs) by improving charge transport and energy transfer. diva-portal.orgrsc.org For example, a ternary cell using a polymer donor, a DPP-based acceptor, and PC₇₁BM achieved a PCE of 15.60%. rsc.org
| Device Type | Role of Analogue | Key Performance Metric | Example/Reference |
|---|---|---|---|
| OFET | Active Semiconductor Channel | Charge Carrier Mobility | DPP-based oligomers show mobility dependence on conjugation length and packing. nih.gov |
| OLED | Emissive Layer | External Quantum Efficiency (EQE), Emission Color | Polymers with benzotriazole (B28993) units used for green/red OLEDs. bohrium.com |
| OSC | Electron Donor or Non-Fullerene Acceptor | Power Conversion Efficiency (PCE) | Ternary cell with a new DPP-based acceptor reached a PCE of 15.60%. rsc.org |
Future Research Directions and Challenges for Nona 1,3,5 Trien 1 Yl Benzene
Development of Stereoselective and Sustainable Synthetic Routes
A primary challenge in the chemistry of (nona-1,3,5-trien-1-yl)benzene is the development of synthetic routes that are both stereoselective and sustainable. The triene moiety contains multiple double bonds, each of which can exist as an E or Z isomer, leading to a complex mixture of potential stereoisomers. Controlling this stereochemistry is paramount as it dictates the molecule's shape and, consequently, its physical and electronic properties.
Future research must focus on moving beyond classical olefination reactions, which often have low atom economy, towards more advanced catalytic methods. springernature.comchinesechemsoc.org Strategies inspired by green chemistry principles, such as using renewable starting materials, minimizing hazardous reagents, and employing solvent-free conditions, are critical for the environmentally responsible production of polyenes. hilarispublisher.comnih.gov The development of catalytic dehydrogenation processes, for instance, could provide a highly atom-economical route to conjugated systems from simple alkanes. springernature.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Description | Key Challenges & Future Directions |
|---|---|---|
| Catalytic Cross-Coupling | Reactions like Suzuki, Heck, or Stille coupling to assemble the polyene backbone from smaller, pre-functionalized fragments. | Improving catalyst efficiency, expanding substrate scope, and ensuring stereochemical retention/control during the coupling process. |
| Modern Olefination | Advanced variations of the Wittig or Horner-Wadsworth-Emmons reactions that offer greater stereocontrol (e.g., Schlosser modification, Julia-Kocienski olefination). | Reducing stoichiometric waste products and developing catalytic variants. |
| Alkene/Alkyne Metathesis | Ring-closing or cross-metathesis to form specific double bonds within the polyene chain with high stereoselectivity. | Designing selective catalysts that can operate on complex polyene substrates without unwanted side reactions. |
| Catalytic Dehydrogenation | Direct formation of double bonds from a saturated or partially saturated hydrocarbon backbone using a transition metal catalyst. springernature.com | Achieving regioselective and stereoselective dehydrogenation at specific positions along the chain. springernature.com |
| Biocatalysis | Utilizing enzymes or engineered microorganisms to perform stereospecific transformations, mimicking natural polyene biosynthesis. fiveable.me | Identifying or engineering suitable enzymes and optimizing reaction conditions for non-natural substrates. |
Elucidation of Complex Reaction Mechanisms under Non-Standard Conditions
The conjugated π-system of this compound makes it susceptible to a variety of pericyclic reactions, most notably electrocyclizations. msu.edu These reactions are governed by the Woodward-Hoffmann rules and are highly sensitive to thermal and photochemical stimuli, often proceeding with distinct stereochemical outcomes depending on the conditions. msu.edumsu.edu For example, a related tetraene, ((1E,3Z,5Z,7E)-nona-1,3,5,7-tetraen-1-yl)benzene, can undergo electrocyclization, highlighting the potential for such transformations in this class of molecules. chegg.com
A significant challenge is to understand and predict the reaction mechanisms of this triene under non-standard conditions, such as high pressure, microwave irradiation, or in unconventional media like supercritical fluids or ionic liquids. These conditions can alter reaction kinetics and thermodynamic equilibria, potentially leading to novel products or unexpected selectivity. Future research should involve detailed kinetic studies and the trapping of reactive intermediates to build a comprehensive mechanistic picture beyond conventional thermal and photochemical pathways. publish.csiro.au
Exploration of Novel Photophysical Phenomena
The photophysics of diphenylpolyenes has been a subject of intense study for decades, revealing fundamental principles about the nature of electronic excited states in conjugated systems. mdpi.comresearchgate.net Key to their behavior is the relative ordering of the lowest two excited singlet states: the one-photon allowed 1¹Bᵤ state and the one-photon forbidden 2¹A₉ state. bioone.org This state ordering governs the fluorescence quantum yield and lifetime. For this compound, a crucial research direction is to determine how the asymmetry introduced by having a single phenyl group influences these photophysical properties compared to its symmetric diphenylpolyene cousins.
Exploration into novel photophysical phenomena is a promising frontier. This includes investigating properties such as:
Aggregation-Induced Emission (AIE): Where the molecule becomes highly emissive in an aggregated state or solid film, a property valuable for OLEDs and sensors.
Thermally Activated Delayed Fluorescence (TADF): A mechanism that allows for the harvesting of triplet excitons to enhance fluorescence, leading to highly efficient light-emitting devices. mdpi.com
Two-Photon Absorption (TPA): The simultaneous absorption of two photons, a property useful in bio-imaging and photodynamic therapy.
Systematic studies correlating the solvent polarity, temperature, and molecular conformation with the resulting photophysical behavior are needed to unlock the full potential of this chromophore. mdpi.comresearchgate.net
Table 2: Key Photophysical Properties of Related Diphenylpolyenes
| Property | Description | Significance for this compound |
|---|---|---|
| Absorption Spectrum | Characterized by a strong π → π* transition. The wavelength of maximum absorption (λ_max) shifts to longer wavelengths (red-shift) with increasing conjugation. libretexts.org | The position of the absorption band will be sensitive to the effective conjugation length and planarity of the molecule. |
| Fluorescence Spectrum | Emission properties are highly dependent on the nature of the lowest excited state (1¹Bᵤ vs. 2¹A₉). bioone.org | Determining the emissive state is key to predicting its potential as a fluorophore. |
| Solvatochromism | The shift in absorption or emission spectra with solvent polarity. Diphenylpolyenes show a significant dependence on solvent polarizability. mdpi.comresearchgate.net | Probing solvatochromic shifts can reveal information about the change in dipole moment upon excitation. |
| Stokes Shift | The difference in energy between the absorption and emission maxima. A large Stokes shift is often observed in polyenes. mdpi.com | A large Stokes shift is beneficial for applications in fluorescence imaging to minimize self-absorption. |
| Quantum Yield | The efficiency of the fluorescence process. Often low for linear polyenes in fluid solution due to efficient non-radiative decay via photoisomerization. bioone.org | Understanding and controlling the quantum yield is crucial for applications in lighting and sensing. |
Integration of Advanced Computational Methods for Predictive Design
Computational chemistry offers powerful tools for understanding and predicting the properties of conjugated molecules. For this compound, methods like Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties can provide invaluable insights. publish.csiro.aursc.org
The primary challenges and future directions in this area include:
Accurate Prediction of Excited States: Accurately calculating the energy gap and ordering of the 1¹Bᵤ and 2¹A₉ states, which is notoriously difficult for standard DFT functionals, requires the use of more advanced, calibrated methods.
Modeling Environmental Effects: Developing computational models that can accurately simulate the influence of different solvent environments on both the molecular conformation and the photophysical properties. mdpi.com
Predictive Design: Using computational screening to design new derivatives of this compound with tailored properties. For example, computation could predict how adding specific electron-donating or -withdrawing groups would tune the molecule's absorption spectrum, energy levels, or non-linear optical properties. researchgate.net
Simulating Reaction Dynamics: Going beyond static calculations to simulate the dynamics of photochemical reactions, such as photoisomerization or electrocyclization, providing a deeper understanding of the underlying mechanisms.
Applications in Emerging Technologies
The unique electronic and optical properties of conjugated polyenes make them attractive candidates for a range of emerging technologies. numberanalytics.comacs.org While this compound has not been specifically implemented in devices, its structure suggests potential in several areas, presenting a clear direction for future applied research.
Table 3: Potential Technological Applications for this compound and its Derivatives
| Technology Area | Potential Role | Required Properties & Research Focus |
|---|---|---|
| Organic Electronics | Active material in Organic Field-Effect Transistors (OFETs) or as a component in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). scispace.commdpi.commdpi.com | High charge carrier mobility, suitable HOMO/LUMO energy levels, and good film-forming properties. Research should focus on synthesizing derivatives with improved electronic coupling and stability. |
| Molecular Sensors | Chemosensor for detecting specific analytes. The fluorescence or absorption properties could change upon binding of a target molecule. | High sensitivity and selectivity. The molecule could be functionalized with specific binding sites to create targeted sensors. |
| Non-Linear Optics | Materials with a large non-linear optical response for applications in photonics and optical data storage. | High hyperpolarizability. Research would involve designing derivatives with strong donor-acceptor character to enhance this property. |
| Biomedical Imaging | Fluorescent probe for biological imaging. Its lipophilic character suggests it may localize in cell membranes. | High fluorescence quantum yield, photostability, and low cytotoxicity. Two-photon absorption capabilities would be highly desirable for deep-tissue imaging. bioone.org |
| Photomedicine | Photosensitizer for photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation to kill cancer cells. numberanalytics.com | Efficient intersystem crossing to the triplet state and high singlet oxygen generation quantum yield. |
The future of research on this compound is rich with possibilities. Addressing the challenges in its synthesis, mechanistic elucidation, and physical characterization will not only advance our fundamental understanding of conjugated systems but also pave the way for its application in next-generation technologies.
Q & A
Q. What are the primary synthetic methodologies for (Nona-1,3,5-trien-1-yl)benzene derivatives?
Methodological Answer: The synthesis of trienyl-substituted benzene derivatives, such as this compound, typically employs two key strategies:
- Horner–Wadsworth–Emmons (HWE) Reaction : This method utilizes phosphonate esters to form conjugated trienes via olefination. It offers stereoselectivity for E-configured double bonds, critical for maintaining conjugation .
- McMurry Coupling : A reductive coupling of ketones or aldehydes using low-valent titanium reagents. This approach is effective for constructing extended π-systems but may require post-synthetic purification to isolate the desired stereoisomer .
Q. Key Considerations :
- Solvent choice (e.g., THF for HWE; toluene for McMurry) impacts reaction efficiency.
- Temperature control (0–25°C for HWE; reflux conditions for McMurry) ensures optimal yields.
Q. How is the structural characterization of this compound derivatives performed?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Signals for trienyl protons appear as multiplet clusters in δ 5.5–6.5 ppm. Coupling constants (J = 10–15 Hz) confirm trans-configuration .
- 13C NMR : Trienyl carbons resonate at δ 120–140 ppm, with allylic carbons near δ 35–50 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C15H18 for a nona-triene derivative).
Q. Data Discrepancy Resolution :
- Compare synthetic compounds with natural analogs. Discrepancies in peak splitting or chemical shifts may indicate stereochemical mismatches or impurities .
Q. What factors influence the stability of this compound derivatives under experimental conditions?
Methodological Answer: Stability is affected by:
- Light and Oxygen : Conjugated trienes are prone to photooxidation. Store samples in amber vials under inert gas (N2/Ar).
- Temperature : Thermal degradation above 60°C can induce cyclization or bond cleavage. Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may accelerate hydrolysis. Stability assays via HPLC monitoring are recommended.
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions between synthetic and natural this compound derivatives?
Methodological Answer: Discrepancies often arise from stereochemical or regiochemical differences. Mitigation strategies include:
- Isotopic Labeling : Introduce 13C or 2H labels to trace specific carbons/protons during NMR analysis.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level) .
- X-ray Crystallography : Resolve absolute configuration ambiguities by growing single crystals (e.g., using slow vapor diffusion in hexane/EtOAc).
Case Study : In synthesizing 4-[(1E,3E,5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol, McMurry coupling produced spectral mismatches in trienyl regions vs. natural analogs. Repeating the synthesis with stricter anhydrous conditions resolved the issue .
Q. What computational approaches model the electronic properties of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict optoelectronic behavior. For example, a narrowed bandgap (<3 eV) suggests potential as a organic semiconductor.
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility in solvent environments (e.g., chloroform vs. water) to guide solvent selection for device fabrication.
- Time-Dependent DFT (TD-DFT) : Model UV-Vis absorption spectra and compare with experimental data to validate conjugation extent.
Q. What mechanistic insights guide the optimization of trienyl-substituted benzene synthesis?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : In McMurry coupling, lower temperatures favor kinetic products (linear trienes), while higher temperatures promote thermodynamically stable cyclic byproducts.
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling variants. Monitor reaction progress via TLC or in-situ IR.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-reduced alkanes or dimerized species) and adjust reductant stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
